molecular formula C25H27N3O3S B3435962 N-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide

N-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide

Cat. No.: B3435962
M. Wt: 449.6 g/mol
InChI Key: AWGFVGZKOGLEIH-UHFFFAOYSA-N
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Description

N-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide is a compound known for its effectiveness as a human carbonic anhydrase inhibitor. This compound is designed using the tail approach, where the acetamide moiety acts as a linker and the benzhydrylpiperazine group serves as the tail .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide involves the reaction of benzhydrylpiperazine with an appropriate sulfonamide derivative under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting human carbonic anhydrase enzymes. It binds to the active site of the enzyme, preventing the hydration of carbon dioxide to bicarbonate and proton ions. This inhibition is facilitated by the polar and hydrophobic interactions between the compound and the enzyme’s active site .

Properties

IUPAC Name

N-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3S/c29-24(20-26-32(30,31)23-14-8-3-9-15-23)27-16-18-28(19-17-27)25(21-10-4-1-5-11-21)22-12-6-2-7-13-22/h1-15,25-26H,16-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGFVGZKOGLEIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CNS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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